molecular formula C17H19FN2O2 B14149588 1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone CAS No. 342394-73-4

1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone

Cat. No.: B14149588
CAS No.: 342394-73-4
M. Wt: 302.34 g/mol
InChI Key: NGTLYMQTTVSXRG-UHFFFAOYSA-N
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Description

1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a tetrahydroindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the fluorophenyl derivative, which undergoes a series of reactions including halogenation, hydrolysis, and cyclization to form the tetrahydroindazole core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ethanone group can produce an alcohol .

Scientific Research Applications

1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, while the hydroxy and ethanone groups can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological activities and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone is unique due to its specific combination of functional groups and its tetrahydroindazole core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

342394-73-4

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

IUPAC Name

1-[4-(3-fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone

InChI

InChI=1S/C17H19FN2O2/c1-9-14-13(20-19-9)8-17(3,22)16(10(2)21)15(14)11-5-4-6-12(18)7-11/h4-7,15-16,22H,8H2,1-3H3,(H,19,20)

InChI Key

NGTLYMQTTVSXRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C(CC2=NN1)(C)O)C(=O)C)C3=CC(=CC=C3)F

solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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